molecular formula C11H11BrIN3O B1383125 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416712-91-8

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1383125
CAS No.: 1416712-91-8
M. Wt: 408.03 g/mol
InChI Key: CDUYHTAPAOBNIX-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a key chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. The presence of both bromo and iodo substituents on the fused pyrazolopyridine core makes this compound an exceptionally versatile building block for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions . The tetrahydropyran-2-yl (THP) group serves as a protective group for the pyrazole nitrogen, which is crucial for ensuring regiospecificity in subsequent synthetic steps and can be removed under mild acidic conditions to reveal the active pharmacophore . Compounds based on the pyrazolo[3,4-c]pyridine and related scaffolds, such as pyrazolo[3,4-b]pyridines, are of significant interest in drug discovery due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets . This specific intermediate is particularly valuable for researchers developing novel therapeutic agents, including kinase inhibitors . Its utility lies in enabling rapid structural diversification to explore structure-activity relationships and optimize the potency and selectivity of lead compounds.

Properties

IUPAC Name

7-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-10-9-7(4-5-14-10)11(13)15-16(9)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUYHTAPAOBNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential applications in medicinal chemistry, where it could be used as a precursor for the development of new drugs. Its bromine and iodine atoms may impart specific biological activities that are beneficial for therapeutic purposes.

Industry: In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exerts its effects depends on its molecular targets and pathways involved. The bromine and iodine atoms may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Halogen Substituents Core Structure Key Applications
7-Bromo-3-iodo-1-THP-pyrazolo[3,4-c]pyridine (1369509-72-7) C₁₁H₁₁BrIN₃O 408.03 Br (7), I (3) Pyrazolo[3,4-c]pyridine Cross-coupling reactions
5-Bromo-3-iodo-1-THP-pyrazolo[3,4-c]pyridine (1369509-72-7) C₁₁H₁₁BrIN₃O 408.03 Br (5), I (3) Pyrazolo[3,4-c]pyridine Medicinal chemistry
7-Bromo-1-THP-pyrazolo[3,4-c]pyridine (957760-11-1) C₁₁H₁₂BrN₃O 282.14 Br (7) Pyrazolo[3,4-c]pyridine Intermediate synthesis
3-Bromo-7-methoxy-1-THP-pyrazolo[4,3-b]pyridine (1416714-05-0) C₁₂H₁₄BrN₃O₂ 312.16 Br (3), OCH₃ (7) Pyrazolo[4,3-b]pyridine Biological studies

Biological Activity

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with bromine and iodine substituents, contributing to its unique chemical properties. The presence of the tetrahydro-2H-pyran group further enhances its biological relevance.

The biological effects of this compound are hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The halogen atoms (bromine and iodine) may enhance binding affinity through halogen bonding, influencing various biochemical pathways:

  • Signal Transduction : The compound may modulate signaling pathways related to cell proliferation and differentiation.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of pyrazolo[3,4-c]pyridine compounds can exhibit significant antimicrobial properties. For instance, a related study demonstrated the effectiveness of similar compounds against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The structural similarity to other pyrazolo derivatives suggests that this compound may also possess anticancer activity. Compounds within this class have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines found that certain substitutions on the pyrazole ring significantly enhanced bioactivity against M. tuberculosis . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against M. tuberculosis
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionPotential inhibitor for key metabolic enzymes

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure, including solubility and stability under physiological conditions. Factors such as route of administration and formulation will also affect its bioavailability and therapeutic effectiveness.

Q & A

Q. What are the common synthetic routes for 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, and what reaction conditions are typically employed?

The synthesis often involves multi-step halogenation and protection/deprotection strategies. For example, bromination can be achieved using reagents like PBr₃ or NBS under reflux conditions, while iodination may require Ullmann-type coupling with CuI catalysts. The tetrahydro-2H-pyran-2-yl (THP) protecting group is introduced via acid-catalyzed reactions (e.g., using p-toluenesulfonic acid in DCM) and removed with mild acidic hydrolysis (e.g., HCl in THF/water mixtures). Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are critical for introducing aryl/heteroaryl substituents, often requiring ligands like XPhos and bases such as Cs₂CO₃ .

Q. How is the purity of this compound typically assessed, and what analytical techniques are recommended?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation. Nuclear magnetic resonance (¹H/¹³C NMR) is essential for structural verification, with characteristic peaks for the THP group (δ 1.4–1.8 ppm for CH₂, δ 3.4–4.0 ppm for OCH₂) and pyrazolo[3,4-c]pyridine core (aromatic protons at δ 7.5–8.5 ppm). Elemental analysis (EA) or high-resolution mass spectrometry (HRMS) is used to confirm empirical formulas .

Q. What safety precautions are necessary when handling halogenated pyrazolo[3,4-c]pyridine derivatives?

Due to the reactivity of bromine and iodine substituents, handling requires gloves, goggles, and a fume hood. Avoid exposure to moisture (risk of HBr/HI release) and store under inert gas (N₂/Ar). Waste must be neutralized with aqueous NaHCO₃ before disposal. Thermal stability should be assessed via differential scanning calorimetry (DSC) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can conflicting regioselectivity outcomes in the halogenation of pyrazolo[3,4-c]pyridine derivatives be resolved?

Regioselectivity challenges arise from competing electrophilic substitution pathways. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, directing groups (e.g., –NHBoc) or steric hindrance from the THP group can bias halogenation to the 3-position. For example, iodination at the 3-position is favored under phase-transfer catalysis with KI and TBAB in DMF at 80°C .

Q. What strategies are effective for optimizing coupling reactions involving bulky substituents on the pyrazolo[3,4-c]pyridine core?

Bulky substituents (e.g., THP) hinder cross-coupling efficiency. Strategies include:

  • Using highly active catalysts: Pd₂(dba)₃ with XPhos enhances turnover in Suzuki-Miyaura reactions.
  • Solvent optimization: Toluene or dioxane improves solubility of bulky intermediates.
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .

Q. How do crystallographic data inform the understanding of intermolecular interactions in halogenated pyrazolo[3,4-c]pyridines?

Single-crystal X-ray diffraction reveals key packing interactions, such as C–H⋯Br/I halogen bonds and π-π stacking between aromatic rings. For example, in related compounds, bromine atoms participate in C–H⋯Br interactions (distance: 3.3–3.5 Å), stabilizing crystal lattices. Computational tools (e.g., Mercury Software) analyze Hirshfeld surfaces to quantify interaction contributions, aiding in polymorph prediction .

Q. What computational methods are suitable for predicting the reactivity of bromo and iodo substituents in cross-coupling reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates bond dissociation energies (BDEs) for C–Br (≈65 kcal/mol) and C–I (≈55 kcal/mol) bonds, indicating easier oxidative addition for iodine. Molecular dynamics simulations model ligand-catalyst interactions to predict steric effects. For example, the THP group’s steric bulk reduces activation energy in Buchwald-Hartwig aminations by pre-organizing reactants .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported yields for THP-protected pyrazolo[3,4-c]pyridine syntheses?

Yield variations often stem from moisture sensitivity or incomplete deprotection. Mitigation steps:

  • Use anhydrous solvents (e.g., distilled THF over Na/benzophenone).
  • Monitor Boc deprotection via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexanes).
  • Repurify intermediates via flash chromatography (SiO₂, 10% EtOAc/hexane) before coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.